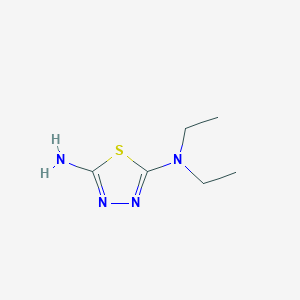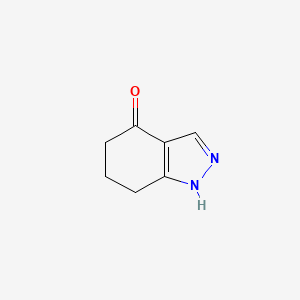
6,7-dihydro-1H-indazol-4(5H)-one
Overview
Description
6,7-dihydro-1H-indazol-4(5H)-one, also known as DHI, is a heterocyclic compound that has been studied for its potential applications in medicinal chemistry and synthetic organic chemistry. DHI is a five-membered ring system composed of a nitrogen atom and four carbon atoms, with a double bond between the nitrogen and one of the carbon atoms. DHI has been studied for its potential as a therapeutic agent, as a starting material for organic synthesis, and as a reagent for the synthesis of other compounds.
Scientific Research Applications
Synthesis and Structural Studies
Spiro Indazole-Tetrahydrothiophenes Synthesis : A study by Zhang et al. (2017) described the synthesis of novel Spiro Indazole-Tetrahydrothiophenes through a Sulfa-Michael/Aldol cascade reaction involving 6,7-dihydro-1H-indazol-4(5H)-ones. This showcases the compound's utility in creating complex molecular structures (Zhang et al., 2017).
Thiazolidin-4-Ones and Thiazinan-4-Ones Synthesis : Gautam and Chaudhary (2014) explored the synthesis of new Thiazolidin-4-Ones and Thiazinan-4-Ones from 6,7-Dihydro-1H-Indazole-4(5H)-Ones derivatives, indicating its versatility in synthesizing diverse heterocyclic compounds (Gautam & Chaudhary, 2014).
Combinatorial Chemistry and Diverse Derivatives
- Diversity-Oriented Synthesis : Rimaz et al. (2017) developed a novel method for synthesizing a variety of 3-(arylamino)-6,7-dihydro-1H-indazol-4(5H)-one derivatives. This highlights its role in diversity-oriented synthesis and the construction of the indazole skeleton (Rimaz et al., 2017).
Novel Chemical Transformations
- Spiro[Cyclopropane-Indazole] Derivatives Synthesis : Yan, Deng, and Kuang (2014) described the creation of novel Spiro[Cyclopropane-Indazole] derivatives using 6,7-dihydro-1H-indazol-4(5H)-ones. This work shows the compound's application in generating new chemical entities (Yan, Deng, & Kuang, 2014).
Catalytic Applications
- Catalysis in Synthesis of Tetrahydro-1H-indazol-3(2H)-ones : Rao et al. (2014) utilized 6,7-dihydro-1H-indazol-4(5H)-ones in a catalytic process to synthesize Tetrahydro-1H-indazol-3(2H)-one derivatives, demonstrating its role in catalysis-driven synthetic pathways (Rao et al., 2014).
Tautomerism and Stability Studies
- Tautomerism Studies : Sigalov et al. (2019) examined the tautomerism and stability of 6,7-dihydro-1H-indazol-4(5H)-one derivatives, providing insight into the chemical behavior and stability of these compounds (Sigalov et al., 2019).
properties
IUPAC Name |
1,5,6,7-tetrahydroindazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c10-7-3-1-2-6-5(7)4-8-9-6/h4H,1-3H2,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVZDXDCPRQZSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=NN2)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dihydro-1H-indazol-4(5H)-one | |
CAS RN |
499206-33-6 | |
| Record name | 4,5,6,7-tetrahydro-1H-indazol-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes to obtain 6,7-dihydro-1H-indazol-4(5H)-ones?
A: Several synthetic strategies have been reported. One approach involves the reaction of 5,5-dimethyl-2-[(2-substitutedphenylhydrazinyl)methylene]cyclohexane-1,3-dione with DMF-DMA and phenylhydrazines, followed by cyclization in ethanol. [] Another method utilizes a one-pot, three-component reaction of aromatic isothiocyanates, substituted 1,3-cyclohexanediones, and hydrazine hydrate in DMSO. [] Additionally, reductive ring-opening of 3,6,6-trimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime in the presence of molybdenum hexacarbonyl has been reported to yield 6,7-dihydro-1H-indazol-4(5H)-one. []
Q2: What are some interesting chemical transformations that 6,7-dihydro-1H-indazol-4(5H)-ones can undergo?
A: These compounds serve as versatile building blocks for diverse molecular scaffolds. For instance, their thiosemicarbazone derivatives can undergo cyclocondensation with α- or β-haloacids in the presence of N,N′-dicyclohexylcarbodiimide to yield thiazolidin-4-ones and 1,3-thiazinan-4-ones, respectively. [] Furthermore, reaction with phenacyl bromides produces 2,4-disubstituted thiazoles. [] Spirocyclic derivatives can also be synthesized, as demonstrated by the sulfa-Michael/aldol cascade reaction with 1,4-dithiane-2,5-diol to yield spiro[indazole-5,3′-thiophen] derivatives. []
Q3: Have any specific derivatives of 6,7-dihydro-1H-indazol-4(5H)-one been synthesized and investigated?
A: Yes, researchers have synthesized and studied a range of derivatives. For example, perfluoroalkyl-containing 6,7-dihydro-1H-indazol-4(5H)-ones oximes have been synthesized and their transformations investigated. [] Additionally, polyfluoroalkyl-substituted 7-(1H-1,2,3-triazol-1-yl)-6,7-dihydro-1H-indazol-4(5H)-ones have been regioselectively prepared. [] These modifications highlight the potential for introducing diverse functional groups to fine-tune the properties of these compounds.
Q4: Has the crystal structure of any 6,7-dihydro-1H-indazol-4(5H)-one derivative been determined?
A: Yes, X-ray crystallography has been employed to determine the structure of several derivatives. Notably, the structure of 5-dimethyl-2-[(2-phenylhydrazinyl)methylene]cyclohexane-1,3-dione, an intermediate in the synthesis of 6,7-dihydro-1H-indazol-4(5H)-ones, has been elucidated. [] Furthermore, the structures of novel dispiro[indazole-5,3′-pyrrolidine-2′,3″-indole] derivatives and spiro[cyclopropane-indazole] derivatives, synthesized from 6,7-dihydro-1H-indazol-4(5H)-ones, have been confirmed by X-ray diffraction. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

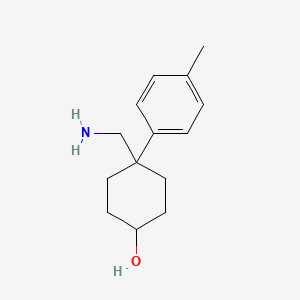
![6-[3-(Trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde](/img/structure/B3043636.png)
![p-Toluenesulfonic acid 2-[2-[2-(propargyloxy)ethoxy]ethoxy]ethyl ester](/img/structure/B3043637.png)
![5-{[(6-Chloropyridazin-3-yl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B3043638.png)
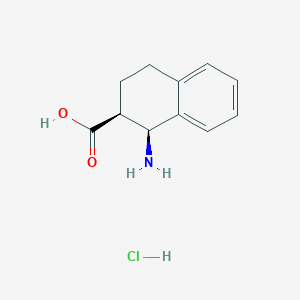
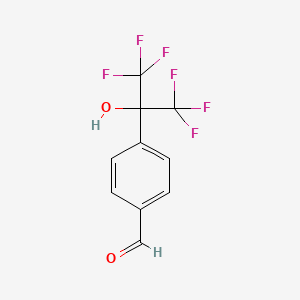
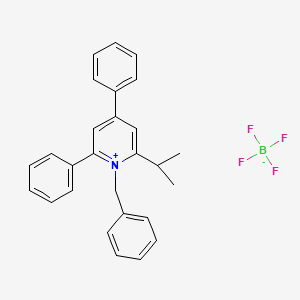
![(1S,2R,3S,4R,5S)-2,3,4-tris(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B3043646.png)
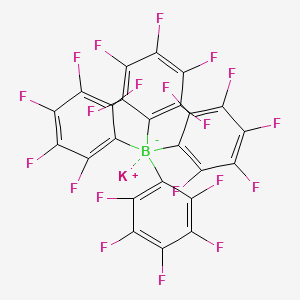
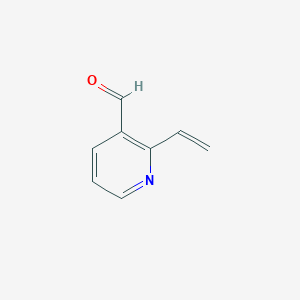
![1-(3'-Methoxy[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B3043651.png)


